

A Comparative Guide to Point-of-Care Versus Central Lab Bilirubin Testing

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The accurate measurement of **bilirubin** is critical for the diagnosis and management of hyper**bilirubin**emia, particularly in neonates where elevated levels can lead to neurotoxicity. While central laboratory analysis remains the gold standard, point-of-care (POC) testing offers a rapid and less invasive alternative. This guide provides an objective comparison of the accuracy and performance of POC **bilirubin** testing methods against conventional central laboratory assays, supported by experimental data from recent studies.

Quantitative Performance Data

The following tables summarize the accuracy of various point-of-care **bilirubin** testing devices compared to central laboratory methods. The data is compiled from multiple studies and systematic reviews, highlighting key performance indicators such as mean difference (bias), limits of agreement (LoA), and correlation coefficients (r).

Table 1: Performance of Handheld Blood-Based POC **Bilirubin** Analyzers

POC Device	Central Lab Method	Patient Population	Mean Difference (Bias)	95% Limits of Agreement (LoA)	Correlation Coefficient (r)	Citation
Bilistick	Spectrophotometry / Diazo Method	Neonates	-17 µmol/L	-91 to 57 µmol/L	0.457 - 0.961	[1][2][3][4]
Neonates (Multi-country)	-17 µmol/L	-114 to 80 µmol/L	Not Reported	[1]		
Laboratory Bilirubinometer	Neonates (Tropical Setting)	Not Reported	Not Reported	0.87	[5][6]	
Laboratory Standard	African Neonates	+0.3 mg/dL	-1.7 to 2.2 mg/dL	Not Reported	[7]	
BiliSpec	Laboratory Spectrophotometer	Neonates	Not Reported	Not Reported	Not Reported	[1][8]
CareSTAR T™ S1	Diazo Method	Neonates	-1.43 mg/dL	-4.25 to 1.39 mg/dL	Not Reported	[9][10]
Microfluidic PoC Device	Diazo Method (Abbott Alinity)	Adult Serum Samples	-5.6 µmol/L	Not Reported	R ² = 0.986	[11]

Table 2: Performance of Transcutaneous **Bilirubinometers** (TcB)

TcB Device	Central Lab Method	Patient Population	Mean Difference (Bias)	95% Limits of Agreement (LoA)	Correlation Coefficient (r)	Citation
General TcB (Pre-phototherapy)	Total Serum Bilirubin (TSB)	Term & Preterm Neonates	+2.5 $\mu\text{mol/L}$	-38.3 to 43.3 $\mu\text{mol/L}$	Not Reported	[12]
General TcB (During phototherapy - covered skin)	Total Serum Bilirubin (TSB)	Term & Preterm Neonates	-0.3 $\mu\text{mol/L}$	-34.8 to 34.2 $\mu\text{mol/L}$	Not Reported	[12]
General TcB (During phototherapy - uncovered skin)	Total Serum Bilirubin (TSB)	Term & Preterm Neonates	-28.6 $\mu\text{mol/L}$	-105.7 to 48.5 $\mu\text{mol/L}$	Not Reported	[12]
JM-103	Total Serum Bilirubin (TSB)	Term & Near-term Neonates	+0.44 mg/dL	Not Reported	0.81	[13]
JM-105	Total Serum Bilirubin (TSB)	Term Neonates	-1.1 mg/dL (sternum)	Not Reported	r = 0.92-0.95	[14]
MBJ-20	Total Serum Bilirubin (TSB)	Jaundiced Neonates	+0.24 mg/dL	Not Reported	0.864	[15]

Summary of Findings:

Handheld blood-based POC devices, such as the Bilistick, tend to underestimate **bilirubin** levels compared to laboratory methods, with a pooled mean difference of approximately -14 to -17 $\mu\text{mol/L}$ [1][2]. While these devices offer rapid results with smaller blood volumes, their precision can be limited[1][2]. The CareSTART™ analyzer also showed a tendency to underestimate total **bilirubin**[9][10]. In contrast, a pilot study of a new microfluidic-based POC device demonstrated a strong correlation and minimal bias against a standard laboratory method[11].

Transcutaneous **bilirubin**ometers (TcB) are reliable for screening, with measurements before phototherapy showing good agreement with total serum **bilirubin** (TSB)[12][16]. However, the accuracy of TcB can be affected by phototherapy, with measurements on uncovered skin showing a significant underestimation[12]. TcB devices generally show a strong correlation with TSB, but there is a tendency to underestimate higher **bilirubin** levels[14][17].

Experimental Protocols

The following is a generalized methodology for a study comparing the accuracy of a POC **bilirubin** device against a central laboratory method, based on protocols described in the cited literature.

1. Study Design and Population:

- A prospective or cross-sectional cohort study design is typically employed.
- The study population usually consists of neonates (term and/or preterm) requiring **bilirubin** measurement for clinical reasons[1][16]. For broader applications, adult patient samples may also be included[11].
- Exclusion criteria often include infants who have received phototherapy (unless the effect of phototherapy is being studied) or have significant congenital abnormalities[15].

2. Sample Collection and Processing:

- For blood-based POC devices and central lab testing, paired blood samples (capillary or venous) are collected from each participant at the same time[3].

- The type of anticoagulant (e.g., K3EDTA, heparin) used for whole blood samples is recorded[10].
- For serum or plasma samples, the blood is centrifuged to separate the components[7].
- For transcutaneous **bilirubinometry**, measurements are taken at a specific site (e.g., forehead, sternum) immediately before or after the blood draw[14][17].

3. **Bilirubin** Measurement:

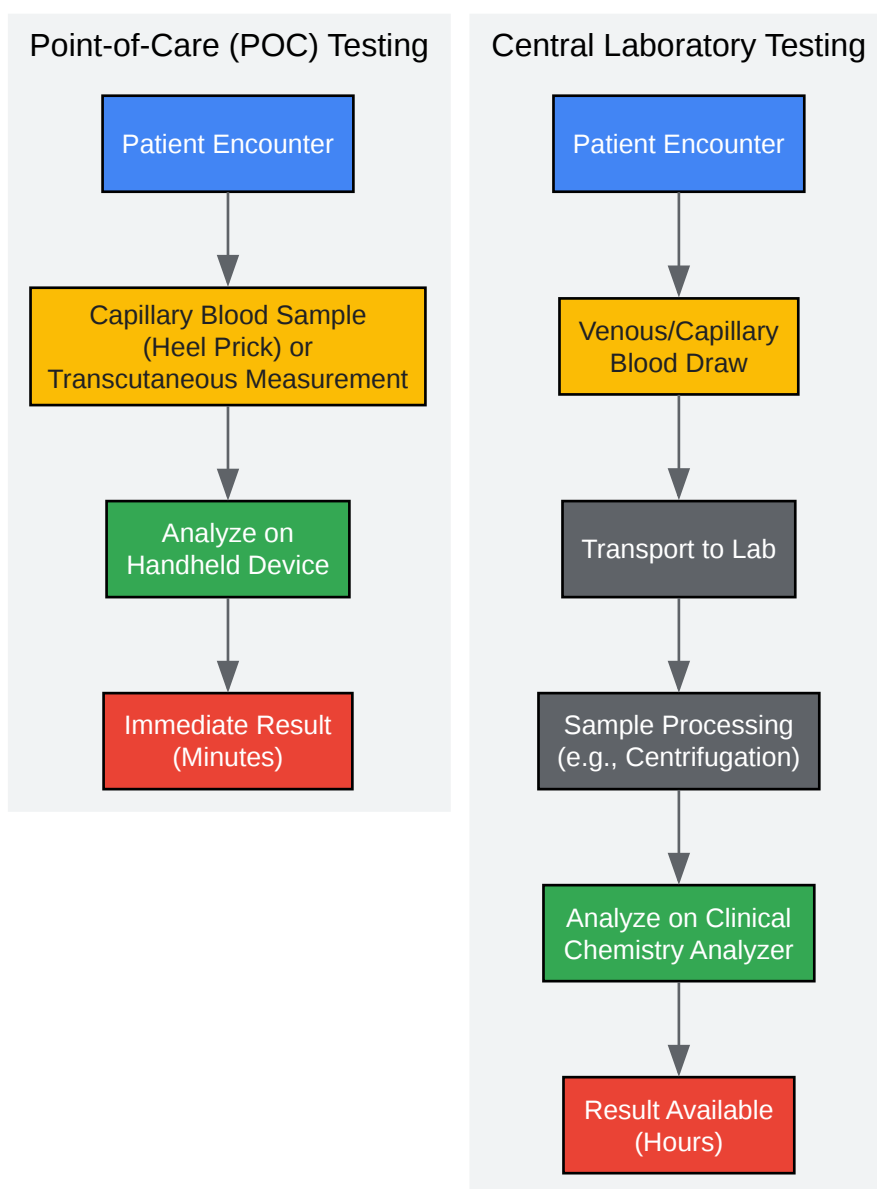
- Point-of-Care (Index Test): The POC device is operated according to the manufacturer's instructions. This may involve applying a small volume of whole blood to a test strip or cartridge, or placing the TcB device on the infant's skin[8][14]. The result is recorded immediately.
- Central Laboratory (Reference Standard): The paired blood sample is sent to a central laboratory for analysis. Common laboratory methods include spectrophotometry (e.g., direct spectrophotometry, diazo method) performed on a clinical chemistry analyzer[7][11].

4. Data Analysis:

- The agreement between the POC and central lab results is assessed using Bland-Altman analysis to determine the mean difference (bias) and the 95% limits of agreement[1][11].
- The correlation between the two methods is evaluated using Pearson's correlation coefficient (r) or Passing-Bablok regression analysis[7][15].
- The diagnostic accuracy of the POC device at specific clinical decision thresholds may be assessed using receiver operating characteristic (ROC) curve analysis to determine sensitivity and specificity[11][15].

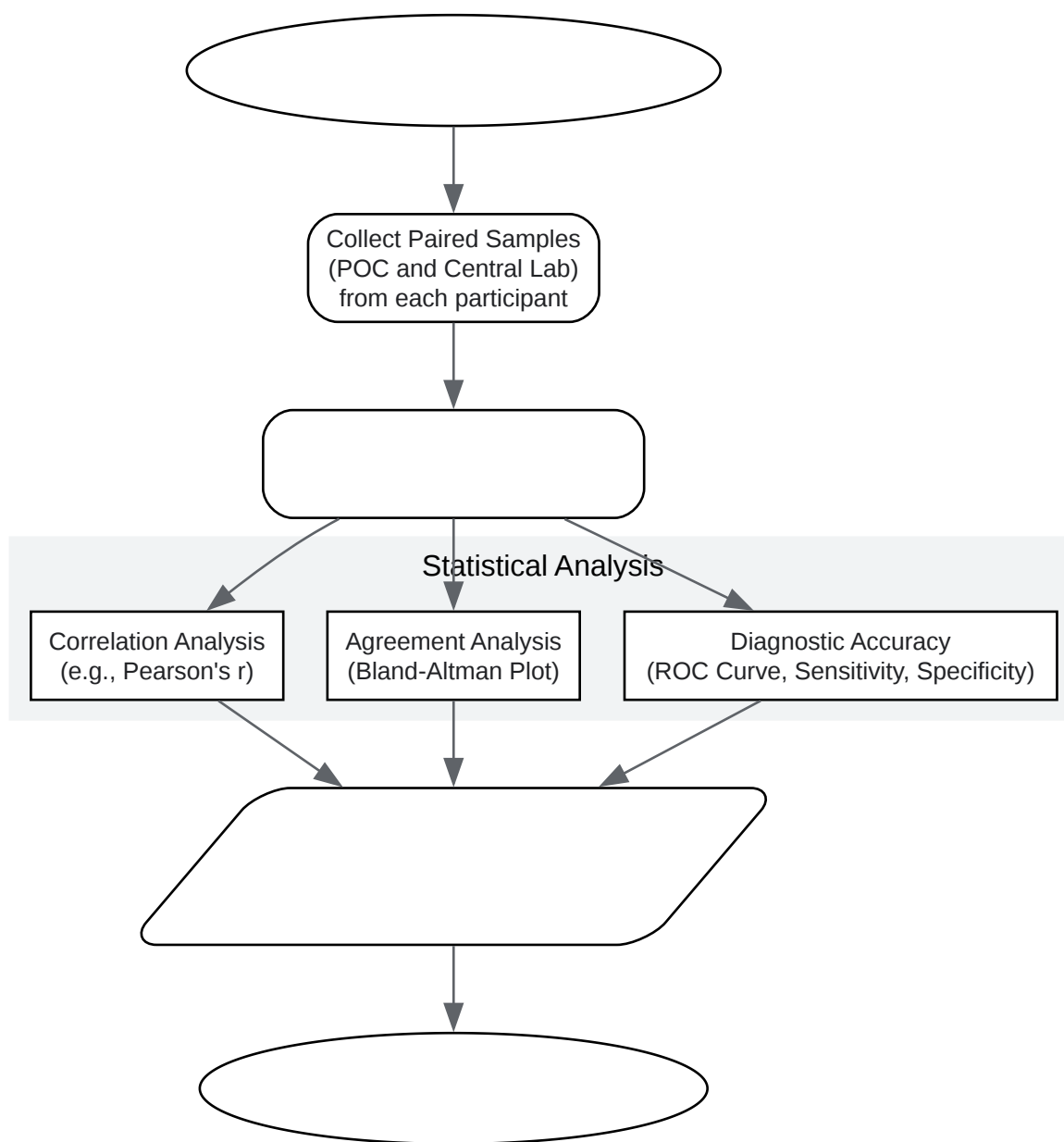
Visualizing the Workflow and Study Logic

The following diagrams illustrate the typical workflows for **bilirubin** testing and the logical flow of a comparative accuracy study.



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Bilirubin Testing Workflow Comparison



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Comparative Accuracy Study Flowchart

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